molecular formula C6H10Br2O B1581478 2-Butanone, 1,1-dibromo-3,3-dimethyl- CAS No. 30263-65-1

2-Butanone, 1,1-dibromo-3,3-dimethyl-

Cat. No. B1581478
CAS RN: 30263-65-1
M. Wt: 257.95 g/mol
InChI Key: WIPDATICDHNWKG-UHFFFAOYSA-N
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Description

“2-Butanone, 1,1-dibromo-3,3-dimethyl-” is a chemical compound with the molecular formula C6H11BrO . It is also known by other names such as 1-Bromo-3,3-dimethyl-2-butanone, Bromomethyl tert-butyl ketone, 1-Bromopinacolin, Bromopinacolone, α-Bromopinacolone, 1-Bromopinacolone, tert-Butyl Bromomethyl ketone, 3,3-Dimethyl-2-oxobutyl bromide, Pivaloylmethyl bromide, 1-Bromo-3,3-dimethylbutan-2-one, and Bromopinacolin .


Molecular Structure Analysis

The molecular structure of “2-Butanone, 1,1-dibromo-3,3-dimethyl-” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is SAIRZMWXVJEBMO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “2-Butanone, 1,1-dibromo-3,3-dimethyl-” is 179.055 . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of Application : 2-Butanone, 1,1-dibromo-3,3-dimethyl- is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Results or Outcomes : Indole derivatives have been found to have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application 2: Synthesis of Oxazole Derivatives

  • Summary of Application : 2-Butanone, 1,1-dibromo-3,3-dimethyl- can be used to synthesize oxazole derivatives .
  • Methods of Application : The synthesis involves a silver triflate catalyzed cyclization reaction with various amides .

Application 3: Preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate

  • Summary of Application : 2-Butanone, 1,1-dibromo-3,3-dimethyl- is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate .
  • Methods of Application : The compound is prepared by reacting 2-Butanone, 1,1-dibromo-3,3-dimethyl- with potassium o-isopropylxanthate .

Application 4: Synthesis of (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one

  • Summary of Application : This compound is synthesized by integrating biomass catalytic conversion with organic synthesis techniques. The primary feedstock is N-acetylglucosamine, which is transformed into 5-hydroxymethylfurfural (HMF) through catalytic transformation. HMF then undergoes a condensation reaction with 3,3-Dimethyl-2-butanone to synthesize the new compound .
  • Results or Outcomes : This methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .

Application 5: Synthesis of Triazolylpinacolone

  • Summary of Application : 2-Butanone, 1,1-dibromo-3,3-dimethyl- (also known as Pinacolone) is a precursor to triazolylpinacolone in the synthesis of the fungicide triadimefon .
  • Results or Outcomes : Triazolylpinacolone is used in the synthesis of the fungicide triadimefon .

Application 6: Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one

  • Summary of Application : 2-Butanone, 1,1-dibromo-3,3-dimethyl- is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate by reaction with potassium o-isopropylxanthate, which on treatment with sulfuric acid gives 4,5-dimethyl-1,3-dithiol-2-one .
  • Methods of Application : The compound is prepared by reacting 2-Butanone, 1,1-dibromo-3,3-dimethyl- with potassium o-isopropylxanthate .

Safety And Hazards

The safety data sheet for “1,1-Dibromo-3,3-dimethyl-2-butanone” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1-dibromo-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O/c1-6(2,3)4(9)5(7)8/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPDATICDHNWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184353
Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone, 1,1-dibromo-3,3-dimethyl-

CAS RN

30263-65-1
Record name 1,1-Dibromo-3,3-dimethyl-2-butanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30263-65-1
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Record name 2-Butanone, 1,1-dibromo-3,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-3,3-dimethyl-2-butanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY7HSZ683
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Chihara, N Nakamura - Substances Containing Ag… C 10 H 15, 2010 - Springer
NQRS Data for C6H10Br2O (Subst. No. 0899) Page 1 Nuclear Quadrupole Resonance Spectroscopy Data 1 Landolt-Börnstein DOI: 10.1007/978-3-642-02892-2_904 New Series III/…
Number of citations: 2 link.springer.com

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